molecular formula C13H9ClN2O3 B024416 2-Amino-2'-chloro-5-nitrobenzophenone CAS No. 2011-66-7

2-Amino-2'-chloro-5-nitrobenzophenone

Cat. No. B024416
Key on ui cas rn: 2011-66-7
M. Wt: 276.67 g/mol
InChI Key: GRDGBWVSVMLKBV-UHFFFAOYSA-N
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Patent
US04377522

Procedure details

From 70 g (0.25 mol) of 2-amino-5-nitro-2'-chlorobenzophenone there is obtained, in analogy to the details in paragraph (a) of Example 1, 2-amino-2'-(o-chlorobenzoyl)-2-methyl-4'-nitro-propionanilide of melting point 138°-139° (ether/petroleum ether).
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-2'-(o-chlorobenzoyl)-2-methyl-4'-nitro-propionanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ether petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C1C2C=C([N+]([O-])=O)C=CC=2N(C)C(=O)C(C)(C)N=1.NC(C)(C)C([NH:30][C:31]1[CH:36]=[CH:35][C:34]([N+:37]([O-:39])=[O:38])=[CH:33][C:32]=1[C:40](=[O:48])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=1[Cl:47])=O>>[NH2:30][C:31]1[CH:36]=[CH:35][C:34]([N+:37]([O-:39])=[O:38])=[CH:33][C:32]=1[C:40]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=1[Cl:47])=[O:48]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=NC(C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C)=O)(C)C
Name
2-amino-2'-(o-chlorobenzoyl)-2-methyl-4'-nitro-propionanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(C1=C(C=CC=C1)Cl)=O)(C)C
Name
ether petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)C2=C(C=CC=C2)Cl)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mol
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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